5'-DMTr-T-Methyl phosphonamidite

Base modification Thymidine methylation Oligonucleotide fidelity

Standard cyanoethyl phosphoramidites produce anionic, serum-degradable backbones incompatible with extended cellular studies. 5'-DMTr-T-Methyl phosphonamidite (CAS 114079-04-8) solves this by introducing charge-neutral methylphosphonate linkages that resist nucleases. • >200-fold exonuclease half-life vs. unmodified oligos (t½ >100 h vs. 30 min against CSPDE) • Remains fully intact through 3-h cell culture experiments in 10% FCS • Enables mixed-backbone oligos with reduced phosphorothioate-associated toxicities For short oligo syntheses (<20 bases); ≥98% purity. Ships at ambient temperature.

Molecular Formula C38H48N3O7P
Molecular Weight 689.8 g/mol
Cat. No. B12393309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-T-Methyl phosphonamidite
Molecular FormulaC38H48N3O7P
Molecular Weight689.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C
InChIInChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33?,34-,35-,49?/m1/s1
InChIKeyVWSNRSNBUDOZEA-GOHHCYIFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5′-DMTr-T-Methyl Phosphonamidite: Technical Baseline for Oligonucleotide Backbone Modification Procurement


5′-DMTr-T-Methyl phosphonamidite (CAS 114079-04-8) is a nucleoside phosphonamidite monomer that introduces charge-neutral methylphosphonate internucleotide linkages during solid-phase oligonucleotide synthesis. Unlike standard cyanoethyl phosphoramidites, which generate anionic phosphodiester bonds, this compound replaces one non-bridging oxygen with a methyl group, fundamentally altering the physicochemical and biological properties of the resulting oligonucleotide . It serves as the primary building block for synthesizing methylphosphonate-modified oligonucleotides used in antisense research, diagnostic probe development, and nuclease-resistance studies [1]. The monomer incorporates a 5′-O-(4,4′-dimethoxytrityl) protecting group for controlled chain elongation and a 3′-O-methyl-(N,N-diisopropylamino)phosphonamidite reactive moiety for coupling [1].

Why Generic Phosphoramidite Substitution Fails: 5′-DMTr-T-Methyl Phosphonamidite Structural Constraints and Functional Consequences


Standard cyanoethyl phosphoramidites and methyl phosphonamidites cannot be interchanged in oligonucleotide synthesis workflows without fundamentally altering the product's backbone chemistry. The methyl phosphonamidite produces a charge-neutral, nuclease-resistant methylphosphonate linkage, whereas cyanoethyl phosphoramidites yield negatively charged phosphodiester bonds that are rapidly degraded by serum nucleases [1]. Critically, methyl phosphonamidite monomers exhibit lower coupling efficiency (~95% per step vs. >99% for cyanoethyl counterparts) and induce a specific side reaction—thymidine N3-methylation at up to 30% conversion—when the methyl protecting group is used, a problem absent with cyanoethyl protection [2]. Additionally, methylphosphonate oligomers require entirely different deprotection conditions (ethylenediamine/ethanol vs. ammonium hydroxide), and their neutral backbone precludes standard ion-exchange purification and electrospray ionization mass spectrometry analysis . Substituting without accounting for these differences compromises product integrity, yield, and analytical characterization.

5′-DMTr-T-Methyl Phosphonamidite Quantitative Differentiation Evidence: Comparative Performance Data for Procurement Decisions


Base Modification Side Reaction: Methyl vs. Cyanoethyl Phosphoramidite-Induced Thymidine N3-Methylation

Oligonucleotides (50-120 bases) synthesized using N,N-dialkylmethylphosphoramidites (i.e., 5'-DMTr-T-methyl phosphonamidite) exhibit substantial thymidine N3-methylation, a base modification that severely compromises biological fidelity. HPLC analysis of enzymatically degraded products revealed up to 30% conversion of thymidine residues to 3-methylthymidine [1]. In contrast, parallel syntheses employing N,N-diisopropylcyanoethyl-phosphoramidites produced no detectable thymidine methylation [1]. The functional consequence is dramatic: large fragments synthesized with methyl-protected phosphoramidites show considerably lower cloning efficiencies than biological DNA, whereas fragments from cyanoethyl-protected monomers exhibit cloning efficiencies indistinguishable from biological DNA [1]. This constitutes a critical selection criterion when sequence fidelity and downstream biological functionality are paramount.

Base modification Thymidine methylation Oligonucleotide fidelity HPLC analysis Cloning efficiency

Stepwise Coupling Efficiency: Methylphosphonamidite vs. Standard Cyanoethyl Phosphoramidite Performance in Solid-Phase Synthesis

Methylphosphonamidite monomers achieve an average stepwise coupling efficiency of approximately 95.4–95.6% under optimized low-water oxidation conditions, as demonstrated in the synthesis of a pentadecamer (54.4% overall yield, 95.4% average coupling) and an octadecamer (46.9% overall yield, 95.6% average coupling) at 150 μmole scale [1]. This is substantially lower than the >99% stepwise coupling efficiency routinely achieved with standard cyanoethyl phosphoramidites on modern automated synthesizers, a benchmark established across decades of commercial oligonucleotide production [2]. The ~4% per-step efficiency deficit compounds exponentially: for a 20-mer, the theoretical full-length product yield drops from ~82% (at 99% stepwise) to ~36% (at 95%), more than halving the recoverable product . This differential necessitates larger synthesis scales and more stringent purification for methylphosphonate oligomers.

Coupling efficiency Solid-phase synthesis Oligonucleotide yield Methylphosphonate Stepwise yield

Nuclease Resistance: Half-Life of Fully Methylphosphonate-Modified Oligonucleotides vs. Phosphodiester Oligonucleotides Against Exonucleases

Fully modified methylphosphonate oligonucleotides (MP-ODNs) demonstrate profound resistance to exonucleolytic degradation. A 13-mer oligonucleotide with three methylphosphonate linkages (alternating) exhibited half-lives exceeding 100 hours against both calf spleen phosphodiesterase (CSPDE) and snake venom phosphodiesterase (SVPDE) exonucleases, compared to only 30 minutes and 12 minutes, respectively, for the corresponding unmodified phosphodiester oligonucleotide [1]. A fully modified MP-ODN (all internucleotide linkages as methylphosphonates) showed t½ >100 h against all tested nucleases (CSPDE, SVPDE, DNase I, DNase II) [1]. In cell culture medium containing 10% heat-inactivated fetal calf serum, alternating methylphosphonate-phosphodiester (Alt-MP) oligomers remained completely stable throughout a 3-hour experiment, while unmodified phosphodiester oligomers showed degradation within 10 minutes and phosphorothioate oligomers within 1 hour [2]. This represents a >200-fold improvement in ex vivo stability.

Nuclease resistance Exonuclease stability Half-life CSPDE SVPDE DNase

Duplex Thermal Stability: Methylphosphonate DNA vs. Phosphodiester and Phosphorothioate DNA Duplexes

Methylphosphonate backbone modification reduces duplex thermal stability relative to unmodified DNA, but the destabilization is less severe than that caused by phosphorothioate modification. In a systematic comparison of self-complementary DNA 14-mer analogs (sequence D1: d(TAATTAATTAATTA)), the order of duplex stability at approximately physiological salt concentration was: 2′-OCH3 RNA > unmodified DNA > normal RNA > methylphosphonate DNA > phosphorothioate DNA [1]. Highly modified methylphosphonates are less stable than their partially modified counterparts, which are in turn less stable than unmodified parent compounds [1]. In dodecathymidine methylphosphonate duplexes with poly(dA), the methylphosphonate modification is less destabilizing than phosphoramidate (P-NH2) modification (δTm/modification −1.4°C for P-NH2), indicating the methylphosphonate δTm/modification lies between approximately −0.5°C and −1.0°C relative to phosphodiester [2]. Notably, no base sequence-dependent effect on duplex stabilization was observed for any methylphosphonate derivatives, unlike phosphorothioate derivatives which show sequence-dependent destabilization [1].

Thermal stability Melting temperature DNA duplex Methylphosphonate Phosphorothioate Hybridization

Antisense Gene Inhibition Potency: Methylphosphonate Oligonucleotides vs. Phosphorothioate and Phosphodiester Oligonucleotides in CAT Gene Expression Assay

In a direct comparative study of antisense oligonucleotide analogs targeting chloramphenicol acetyltransferase (CAT) gene expression in CV-1 cells, methylphosphonate oligonucleotides demonstrated intermediate inhibitory potency. At 30 μM concentration, the phosphorothioate analogue was approximately two-fold more potent than the oligo-methylphosphonate, which was in turn approximately twice as potent as the normal phosphodiester oligonucleotide [1]. Thus, the potency rank order was: phosphorothioate (4-fold vs. unmodified) > methylphosphonate (2-fold vs. unmodified) > unmodified phosphodiester (baseline). Analogues with alternating phosphodiester and methylphosphonate, ethyl phosphotriester, or isopropyl phosphotriester linkages were less effective inhibitors in that order [1]. Inhibition by the oligo-methylphosphonate analogue was dependent on both oligomer concentration and chain length [1].

Antisense activity Gene inhibition Chloramphenicol acetyltransferase Methylphosphonate Phosphorothioate Cellular potency

In Vivo Toxicity Profile: Mixed-Backbone Oligonucleotides with Methylphosphonate End Caps vs. Fully Phosphorothioate Oligonucleotides

Incorporation of methylphosphonate linkages at oligonucleotide termini significantly reduces in vivo toxicity compared to fully phosphorothioate backbones. In a 14-day repeat-dose intravenous study in rats (3, 10, and 30 mg/kg/day), the toxicity severity ranking was: MBO 2 (PS oligo with 2′-O-methylribonucleoside ends) > PS oligo (fully phosphorothioate) > self-stabilized oligo > MBO 1 (PS oligo with four methylphosphonate linkages at both 3′ and 5′ ends) [1]. MBO 1, the construct containing methylphosphonate terminal modifications derived from monomers including 5′-DMTr-T-methyl phosphonamidite, produced no major alterations in hematology or clinical chemistry parameters, whereas PS oligo and MBO 2 caused dose-dependent thrombocytopenia, anemia, neutropenia, elevated liver transaminases, and reduced alkaline phosphatase, albumin, and total protein levels [1]. Dose-dependent spleen, liver, and kidney enlargement was observed with PS oligo and MBO 2, but was minimal with MBO 1. Pathologic examination revealed generalized reticuloendothelial hyperplasia with PS oligo and MBO 2, while MBO 1 and self-stabilized oligo showed substantially reduced pathology [1].

In vivo toxicity Hematology Clinical chemistry Mixed-backbone oligonucleotide Methylphosphonate Intravenous administration

Optimal Application Scenarios for 5′-DMTr-T-Methyl Phosphonamidite Based on Quantified Performance Evidence


Synthesis of Nuclease-Resistant Antisense Oligonucleotides for Ex Vivo and In Vivo Target Validation Studies

When experimental protocols require oligonucleotides that remain intact in serum-containing media or intracellular environments for extended periods (hours to days), methylphosphonate-modified oligomers synthesized from 5′-DMTr-T-methyl phosphonamidite provide >200-fold greater exonuclease half-life compared to unmodified phosphodiester oligomers (t½ >100 h vs. 30 min against CSPDE) [1]. Unlike phosphorothioate oligomers, which degrade within 1 hour in cell culture medium containing 10% FCS, alternating methylphosphonate constructs remain fully stable throughout 3-hour experiments [2]. This stability advantage is critical for antisense target validation, cellular uptake mechanism studies, and any application where oligonucleotide integrity must be maintained over extended incubation periods. The trade-off is a modest reduction in duplex thermal stability (estimated δTm −0.5 to −1.0°C per modification vs. phosphodiester), which must be accounted for in sequence design [3].

Mixed-Backbone Oligonucleotide Therapeutics with Reduced In Vivo Toxicity

For therapeutic oligonucleotide programs where phosphorothioate-associated toxicities (thrombocytopenia, hepatotoxicity, splenomegaly) limit dosing, 5′-DMTr-T-methyl phosphonamidite enables synthesis of mixed-backbone oligonucleotides (MBOs) with terminal methylphosphonate caps. As demonstrated in 14-day repeat-dose rat studies, MBO 1 constructs containing four methylphosphonate linkages at each terminus produced no major hematologic or clinical chemistry alterations at 30 mg/kg/day, while fully phosphorothioate analogs caused significant thrombocytopenia, anemia, elevated transaminases, and organ enlargement at equivalent doses [4]. The methylphosphonate end caps retain sufficient nuclease resistance to protect the oligonucleotide from exonuclease degradation while avoiding the broader toxicity of a fully phosphorothioate backbone, positioning this chemistry for therapeutic candidates requiring improved safety margins [4].

Charge-Neutral Oligonucleotide Probes for Cellular Delivery and Membrane Translocation Studies

The charge-neutral methylphosphonate backbone produced by 5′-DMTr-T-methyl phosphonamidite confers fundamentally different cellular interaction properties compared to anionic phosphodiester or phosphorothioate oligomers. Methylphosphonate oligonucleotides are taken up by mammalian cells through mechanisms distinct from the receptor-mediated endocytosis pathway that dominates phosphorothioate uptake [5]. While absolute cellular uptake of MP-O-oligonucleotides is lower than that of S-oligonucleotides (rank order: S > S-O > O > MP-O in murine splenocytes), the neutral backbone eliminates charge-based repulsion with cell membranes and reduces non-specific protein binding [5][6]. This property is exploited in fundamental studies of oligonucleotide membrane translocation, in diagnostic probe design where reduced background from protein binding is advantageous, and in applications requiring passive diffusion across lipid bilayers [6].

Synthesis of Short Methylphosphonate Oligonucleotides for Mechanistic Studies Where Base Fidelity Is Non-Critical

Given the documented 30% thymidine N3-methylation side reaction associated with methyl phosphonamidite chemistry in long oligonucleotides (50-120 bases), procurement of 5′-DMTr-T-methyl phosphonamidite is most appropriate for short oligonucleotide syntheses (typically <20 bases) where the absolute number of modified positions is limited and the impact of any individual base modification is diluted [7]. Short methylphosphonate oligomers retain their nuclease resistance and charge-neutral properties while minimizing cumulative base damage. Additionally, the 95.4-95.6% average stepwise coupling efficiency necessitates synthesis at scales sufficient to yield adequate full-length product after purification; for a 15-mer, theoretical full-length yield is approximately 54% under optimized low-water oxidation conditions, guiding appropriate scale selection during procurement planning [8].

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